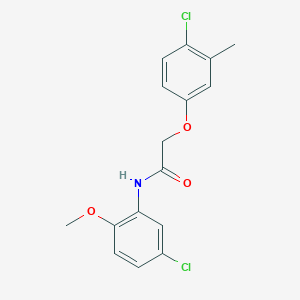
N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is known to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation, immune responses, and cell survival.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, which is known to play a critical role in the progression of various diseases. This compound 11-7082 has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy in preclinical studies. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. This modification prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which inhibits the translocation of NF-κB to the nucleus and its transcriptional activity.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and chemokines, such as MCP-1. It has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, and induce the expression of pro-apoptotic proteins, such as Bax. This compound 11-7082 has been shown to reduce the proliferation and migration of cancer cells and induce apoptosis. It has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide 11-7082 has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of NF-κB, which is involved in the progression of various diseases. This compound 11-7082 is also relatively easy to synthesize and has a high purity. However, one of the limitations of this compound 11-7082 is its potential toxicity, which may limit its therapeutic applications. This compound 11-7082 may also have off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide 11-7082. One of the directions is the development of more selective inhibitors of NF-κB that have fewer off-target effects. Another direction is the investigation of the potential therapeutic applications of this compound 11-7082 in various diseases, such as cancer, inflammation, and autoimmune disorders. The combination of this compound 11-7082 with other drugs may also be explored to enhance its therapeutic efficacy. Additionally, the use of this compound 11-7082 as a research tool to investigate the role of NF-κB in various biological processes may also be explored.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide 11-7082 can be synthesized using a multi-step process involving the reaction of 5-chloro-2-methoxyaniline and 4-chloro-3-methylphenol to form 5-chloro-2-methoxy-4-(4-chloro-3-methylphenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride to yield this compound 11-7082.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-7-12(4-5-13(10)18)22-9-16(20)19-14-8-11(17)3-6-15(14)21-2/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGRUGOTXQRICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)
hydrazone](/img/structure/B5766115.png)
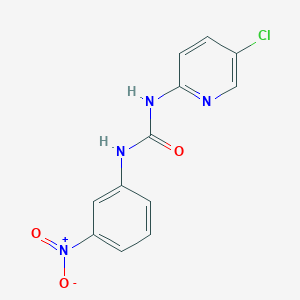
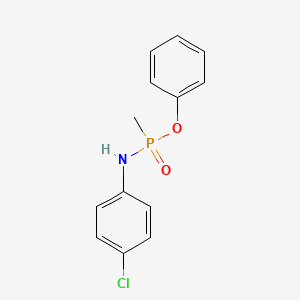
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)
![2,3-dimethoxy-6-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5766152.png)

![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)
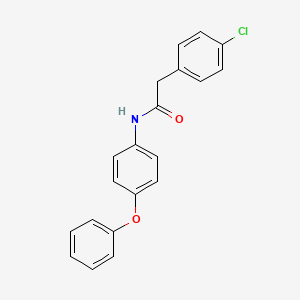
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)
![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
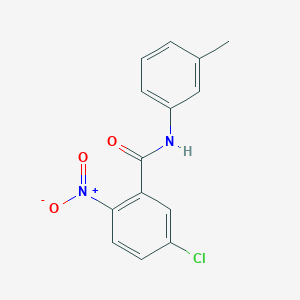
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)